molecular formula C14H14N4O2 B2951822 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1172749-94-8

4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2951822
CAS No.: 1172749-94-8
M. Wt: 270.292
InChI Key: PRKSOYDWVXRREO-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, and they are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the formation of the pyrazole ring followed by the construction of the quinoxaline core. One common approach is the condensation of 1-ethyl-1H-pyrazole-3-carbonyl chloride with 1,2-diaminobenzene under acidic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of quinoxaline-2,3-dione derivatives.

  • Reduction: Reduction products such as 3,4-dihydroquinoxalin-2(1H)-one.

  • Substitution: Substituted pyrazole and quinoxaline derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Medicinal Chemistry: It has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent.

  • Biology: Used in the study of enzyme inhibition and receptor binding assays.

  • Industry: Employed in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.

Comparison with Similar Compounds

  • Quinoxaline: A parent compound with similar biological activities.

  • Pyrazole derivatives: Compounds with a pyrazole ring, often used in medicinal chemistry.

  • Dihydroquinoxalin-2(1H)-one: A related compound with a similar structure.

Uniqueness: 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and quinoxaline rings, which contribute to its distinct biological and chemical properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new therapeutic agents and materials.

Properties

IUPAC Name

4-(1-ethylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-2-17-8-7-11(16-17)14(20)18-9-13(19)15-10-5-3-4-6-12(10)18/h3-8H,2,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKSOYDWVXRREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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